molecular formula C14H19BO5 B6172453 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid CAS No. 1416367-05-9

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid

Cat. No.: B6172453
CAS No.: 1416367-05-9
M. Wt: 278.1
InChI Key:
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Description

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid is an organic compound that features a boronic ester group attached to a phenoxyacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid typically involves the following steps:

    Formation of the boronic ester: This is achieved by reacting pinacol with boronic acid in the presence of a catalyst such as palladium.

    Coupling reaction: The boronic ester is then coupled with a phenoxyacetic acid derivative using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with diols in biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug molecules. The boronic ester group can interact with molecular targets through the formation of boronate complexes, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid is unique due to the combination of the boronic ester and phenoxyacetic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

1416367-05-9

Molecular Formula

C14H19BO5

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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